molecular formula C20H20N2O4S B12787805 2,4(1H,3H)-Pyrimidinedione, 1-((2-hydroxyethoxy)methyl)-5-(phenylmethyl)-6-(phenylthio)- CAS No. 125056-99-7

2,4(1H,3H)-Pyrimidinedione, 1-((2-hydroxyethoxy)methyl)-5-(phenylmethyl)-6-(phenylthio)-

Cat. No.: B12787805
CAS No.: 125056-99-7
M. Wt: 384.5 g/mol
InChI Key: VCFXKIYMPSBRND-UHFFFAOYSA-N
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Description

2,4(1H,3H)-Pyrimidinedione, 1-((2-hydroxyethoxy)methyl)-5-(phenylmethyl)-6-(phenylthio)- is a complex organic compound with a unique structure that includes a pyrimidinedione core, hydroxyethoxy methyl group, phenylmethyl group, and phenylthio group

Preparation Methods

The synthesis of 2,4(1H,3H)-Pyrimidinedione, 1-((2-hydroxyethoxy)methyl)-5-(phenylmethyl)-6-(phenylthio)- involves multiple steps, starting from readily available precursors. The synthetic route typically includes the following steps:

    Formation of the Pyrimidinedione Core: This can be achieved through the condensation of urea with a suitable diketone under acidic or basic conditions.

    Introduction of the Hydroxyethoxy Methyl Group: This step involves the alkylation of the pyrimidinedione core with a hydroxyethoxy methyl halide in the presence of a base.

    Addition of the Phenylmethyl Group: This can be done through a Friedel-Crafts alkylation reaction using benzyl chloride and a Lewis acid catalyst.

    Incorporation of the Phenylthio Group: This step involves the nucleophilic substitution of a suitable leaving group with a thiophenol derivative.

Industrial production methods may involve optimization of these steps to improve yield and reduce costs, often using continuous flow reactors and automated synthesis techniques.

Chemical Reactions Analysis

2,4(1H,3H)-Pyrimidinedione, 1-((2-hydroxyethoxy)methyl)-5-(phenylmethyl)-6-(phenylthio)- undergoes various chemical reactions, including:

    Oxidation: The phenylthio group can be oxidized to a sulfoxide or sulfone using oxidizing agents such as hydrogen peroxide or m-chloroperbenzoic acid.

    Reduction: The carbonyl groups in the pyrimidinedione core can be reduced to hydroxyl groups using reducing agents like sodium borohydride or lithium aluminum hydride.

    Substitution: The hydroxyethoxy methyl group can undergo nucleophilic substitution reactions with various nucleophiles, such as amines or thiols, under appropriate conditions.

Common reagents and conditions used in these reactions include organic solvents (e.g., dichloromethane, ethanol), catalysts (e.g., Lewis acids, bases), and temperature control (e.g., reflux, ice bath).

Scientific Research Applications

2,4(1H,3H)-Pyrimidinedione, 1-((2-hydroxyethoxy)methyl)-5-(phenylmethyl)-6-(phenylthio)- has several scientific research applications:

    Medicinal Chemistry: This compound is studied for its potential as an antiviral or anticancer agent due to its ability to interact with biological macromolecules.

    Materials Science: Its unique structure makes it a candidate for the development of novel materials with specific electronic or optical properties.

    Biological Studies: It is used as a probe to study enzyme mechanisms and protein-ligand interactions.

Mechanism of Action

The mechanism of action of 2,4(1H,3H)-Pyrimidinedione, 1-((2-hydroxyethoxy)methyl)-5-(phenylmethyl)-6-(phenylthio)- involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can form hydrogen bonds, hydrophobic interactions, and π-π stacking with its targets, leading to inhibition or activation of biological pathways. The exact pathways involved depend on the specific application and target.

Comparison with Similar Compounds

Similar compounds to 2,4(1H,3H)-Pyrimidinedione, 1-((2-hydroxyethoxy)methyl)-5-(phenylmethyl)-6-(phenylthio)- include:

    2,4(1H,3H)-Pyrimidinedione, 1-((2-hydroxyethoxy)methyl)-5-(phenylmethyl)-6-(methylthio)-: This compound has a methylthio group instead of a phenylthio group, which may alter its chemical reactivity and biological activity.

    2,4(1H,3H)-Pyrimidinedione, 1-((2-hydroxyethoxy)methyl)-5-(phenylmethyl)-6-(phenylamino)-: This compound has a phenylamino group instead of a phenylthio group, which may affect its interaction with biological targets.

The uniqueness of 2,4(1H,3H)-Pyrimidinedione, 1-((2-hydroxyethoxy)methyl)-5-(phenylmethyl)-6-(phenylthio)- lies in its combination of functional groups, which confer specific chemical and biological properties not found in its analogs.

Properties

CAS No.

125056-99-7

Molecular Formula

C20H20N2O4S

Molecular Weight

384.5 g/mol

IUPAC Name

5-benzyl-1-(2-hydroxyethoxymethyl)-6-phenylsulfanylpyrimidine-2,4-dione

InChI

InChI=1S/C20H20N2O4S/c23-11-12-26-14-22-19(27-16-9-5-2-6-10-16)17(18(24)21-20(22)25)13-15-7-3-1-4-8-15/h1-10,23H,11-14H2,(H,21,24,25)

InChI Key

VCFXKIYMPSBRND-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C=C1)CC2=C(N(C(=O)NC2=O)COCCO)SC3=CC=CC=C3

Origin of Product

United States

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